N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-9-5-4-8-15(16)12-22-18(27)13-28-19-11-10-17-23-24-20(26(17)25-19)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVPKBPOZXZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction with thioacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Research indicates that derivatives of 1,2,4-triazoles, similar to N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, have shown efficacy against both Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro Studies : Compounds with a triazole core demonstrated high antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Mechanism of Action : The activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Anticancer Potential
The compound's structure suggests possible anticancer applications , particularly through its interaction with cellular pathways involved in cancer progression.
Notable Insights:
- Pyridazine Derivatives : Research highlights that pyridazine-containing compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapy.
- Cell Line Studies : Preliminary studies on cell lines have indicated that triazole derivatives can induce apoptosis in cancer cells .
Enzyme Inhibition
Another promising application of this compound lies in its potential as an enzyme inhibitor .
Specific Enzyme Targets:
- Urease Inhibition : Recent studies have shown that triazolo derivatives can inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria .
- α-Glucosidase Inhibition : Compounds similar to this one have been evaluated for their ability to inhibit α-glucosidase, an important target for managing type 2 diabetes .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.
Key Considerations:
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Differentiators and Implications
- The 3-phenyl group on the triazolo-pyridazine core could sterically hinder interactions with flat binding pockets (e.g., Lin28), unlike C1632’s smaller 3-methyl group .
- Biological Potential: While C1632 has validated oncological effects, the target compound’s thioether linkage and bulkier substituents suggest possible applications in kinase inhibition or epigenetic modulation, warranting further studies.
Biological Activity
N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : The process begins with the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the benzamide structure.
- Synthesis of the Triazolopyridazine Moiety : This involves cyclization reactions using hydrazine derivatives and diketones or aldehydes to create the triazolopyridazine ring.
- Linking the Moieties : The final step links the benzamide core with the triazolopyridazine moiety via a thioether bond, often facilitated by a coupling agent like triethylamine in a suitable solvent such as dichloromethane .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazolopyridazine component may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit urease and other key enzymes .
- Receptor Modulation : The compound may also interact with receptors involved in cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
3. Biological Activity and Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound. Below are notable findings:
Anticancer Activity
Research indicates that related triazolo-pyridazine derivatives exhibit significant anticancer properties. For instance:
- Study Findings : A series of triazolo derivatives were evaluated against various cancer cell lines, showing promising cytotoxic effects. The mechanism was linked to apoptosis induction through pathways involving PARP-1 and EGFR .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity:
- Case Study : A study assessing thiazole derivatives found that certain compounds inhibited bacterial growth effectively against both Gram-positive and Gram-negative strains . This suggests that this compound may also possess antimicrobial potential.
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound:
| Structural Feature | Biological Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and receptor binding affinity |
| Triazole Ring | Essential for enzyme inhibition and anticancer activity |
| Thioether Linkage | May improve bioavailability and metabolic stability |
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis involves three primary steps: (1) formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors, (2) introduction of the thioether linkage using a thiol-acetamide coupling reaction, and (3) functionalization with the 2-chlorobenzyl group via nucleophilic substitution. Optimization includes adjusting reaction temperatures (60–100°C for cyclization), solvent selection (DMF or dichloromethane for solubility), and catalysts (e.g., triethylamine for coupling reactions). Yield improvements (70–85%) are achieved by monitoring reaction progress via TLC and iterative pH adjustments .
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazolopyridazine core and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., observed m/z 428.87 in ). High-performance liquid chromatography (HPLC) assesses purity (>95%), while IR spectroscopy identifies functional groups like thioether (C-S stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1600 cm⁻¹). X-ray crystallography, though less common, resolves ambiguities in stereochemistry .
Q. What structural features influence the compound’s reactivity and biological interactions?
- Methodological Answer : The triazolopyridazine core provides π-π stacking potential for target binding, the thioether linkage enhances metabolic stability, and the 2-chlorobenzyl group contributes to lipophilicity (logP ~3.5). Substituent electronic effects (e.g., electron-withdrawing chlorine) modulate reactivity in nucleophilic substitution or oxidation reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., replacing 2-chlorobenzyl with fluorophenyl or methoxy groups) to assess steric/electronic effects.
- Step 2 : Test analogs against target enzymes (e.g., kinases) using enzymatic assays (IC₅₀ measurements) and cellular models (e.g., cytotoxicity in cancer lines).
- Step 3 : Apply QSAR models to correlate structural descriptors (Hammett σ, molar refractivity) with activity. For example, fluorine substitutions () may enhance binding affinity via hydrophobic interactions .
Q. How can computational methods predict the compound’s target proteins and binding modes?
- Methodological Answer :
- Molecular Docking : Use the compound’s SMILES string (e.g., from ) in tools like AutoDock Vina to screen against protein databases (PDB). Focus on kinases (e.g., EGFR) due to triazolopyridazine’s affinity for ATP-binding pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and key residue interactions (e.g., hydrogen bonds with Lys745 in EGFR).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the triazole ring) using Schrödinger’s Phase .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Audit : Compare assay conditions (e.g., cell line specificity, serum concentration). For instance, antiproliferative activity in may vary due to differential expression of target proteins.
- Purity Reassessment : Re-analyze conflicting batches via HPLC to rule out impurities (>98% purity required for reproducibility).
- Structural Confirmation : Use X-ray/NMR to verify if degradation products (e.g., oxidized thioether) contribute to discrepancies .
Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2–3, improving aqueous solubility.
- Prodrug Design : Mask the thioether as a sulfoxide (reversibly oxidized in vivo) to enhance stability during absorption.
- PK Studies : Conduct rodent trials with LC-MS/MS plasma analysis to calculate t₁/₂ (aim for >4 hours) and bioavailability (>30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
